molecular formula C16H23NO3 B13327079 Benzyl 5-hydroxyazonane-1-carboxylate

Benzyl 5-hydroxyazonane-1-carboxylate

Cat. No.: B13327079
M. Wt: 277.36 g/mol
InChI Key: QKWNICNVOIDDCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 5-hydroxyazonane-1-carboxylate is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-hydroxyazonane-1-carboxylate typically involves the esterification of 5-hydroxyazonane-1-carboxylic acid with benzyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzyl 5-hydroxyazonane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of benzyl 5-oxoazonane-1-carboxylate.

    Reduction: Formation of benzyl 5-hydroxyazonane-1-methanol.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 5-hydroxyazonane-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 5-hydroxyazonane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • Benzyl 5-oxoazonane-1-carboxylate
  • Benzyl 5-hydroxyazonane-1-methanol
  • Benzyl 5-hydroxyazonane-1-acetate

Comparison: Benzyl 5-hydroxyazonane-1-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

benzyl 5-hydroxyazonane-1-carboxylate

InChI

InChI=1S/C16H23NO3/c18-15-9-4-5-11-17(12-6-10-15)16(19)20-13-14-7-2-1-3-8-14/h1-3,7-8,15,18H,4-6,9-13H2

InChI Key

QKWNICNVOIDDCY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CCCC(C1)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.